molecular formula C11H21NS B13330373 N-(1-Methylcycloheptyl)thietan-3-amine

N-(1-Methylcycloheptyl)thietan-3-amine

Katalognummer: B13330373
Molekulargewicht: 199.36 g/mol
InChI-Schlüssel: JPZKHSPHSWTHFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Methylcycloheptyl)thietan-3-amine is a compound that features a thietane ring, which is a four-membered ring containing sulfur. The presence of the thietane ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing thietanes is through the intramolecular nucleophilic cyclization of 3-mercaptoalkyl halides or sulfonates . This method involves the use of nucleophiles such as sodium sulfide under basic conditions to form the thietane ring.

Industrial Production Methods

Industrial production of N-(1-Methylcycloheptyl)thietan-3-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-Methylcycloheptyl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The thietane ring can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different nucleophiles replacing the sulfur atom.

Wissenschaftliche Forschungsanwendungen

N-(1-Methylcycloheptyl)thietan-3-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of sulfur-containing heterocycles and other complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of N-(1-Methylcycloheptyl)thietan-3-amine involves its interaction with molecular targets and pathways in biological systems. The thietane ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may have specific binding affinities and biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thietan-3-amine: A simpler analog with a thietane ring and an amine group.

    N-(1-Methylcyclohexyl)thietan-3-amine: A similar compound with a cyclohexyl group instead of a cycloheptyl group.

    Oxetan-3-amine: A related compound with an oxetane ring instead of a thietane ring.

Uniqueness

N-(1-Methylcycloheptyl)thietan-3-amine is unique due to the presence of the cycloheptyl group, which imparts different steric and electronic properties compared to its analogs. This uniqueness can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C11H21NS

Molekulargewicht

199.36 g/mol

IUPAC-Name

N-(1-methylcycloheptyl)thietan-3-amine

InChI

InChI=1S/C11H21NS/c1-11(12-10-8-13-9-10)6-4-2-3-5-7-11/h10,12H,2-9H2,1H3

InChI-Schlüssel

JPZKHSPHSWTHFI-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCCCC1)NC2CSC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.